molecular formula C13H9ClFNO B2964515 2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol CAS No. 1232826-44-6

2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol

Cat. No.: B2964515
CAS No.: 1232826-44-6
M. Wt: 249.67
InChI Key: JKSLSGYMRMRDMT-LZYBPNLTSA-N
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Description

2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H9ClFNO and a molecular weight of 249.67 g/mol . This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-chloro-5-fluoroaniline and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Chemical Reactions Analysis

2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Scientific Research Applications

2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol involves its interaction with biological targets such as enzymes and receptors. The compound can form complexes with metal ions, which can enhance its biological activity. It can also interact with cellular components, leading to its antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar compounds to 2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol include other Schiff bases derived from different aromatic amines and aldehydes. These compounds share similar structural features but may differ in their biological activity and chemical reactivity. For example, Schiff bases derived from 4-chloroaniline or 4-fluoroaniline may exhibit different antibacterial or antifungal properties compared to this compound .

Properties

IUPAC Name

2-[(2-chloro-5-fluorophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-11-6-5-10(15)7-12(11)16-8-9-3-1-2-4-13(9)17/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSLSGYMRMRDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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